4-isobutyl-3-methyl-N-(2-methylphenyl)-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide
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Overview
Description
4-isobutyl-3-methyl-N-(2-methylphenyl)-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide is a synthetic organic compound that belongs to the class of benzothiadiazine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-isobutyl-3-methyl-N-(2-methylphenyl)-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide typically involves multi-step organic reactions. The starting materials and reagents used can vary, but common steps include:
Formation of the benzothiadiazine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the isobutyl and methyl groups: These groups can be introduced through alkylation reactions.
Attachment of the carboxamide group: This step often involves amide bond formation using reagents like carbodiimides or coupling agents.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-isobutyl-3-methyl-N-(2-methylphenyl)-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic ring or other functional groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Halogens, alkyl halides, and other electrophiles or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor modulation.
Medicine: Investigated for therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry: Used in the development of new materials or as a component in chemical processes.
Mechanism of Action
The mechanism of action of 4-isobutyl-3-methyl-N-(2-methylphenyl)-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide involves its interaction with specific molecular targets. These can include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets through binding, inhibition, or activation, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-isobutyl-3-methyl-N-(2-methylphenyl)-4H-1,2,4-benzothiadiazine-7-carboxamide: Lacks the 1,1-dioxide group.
4-isobutyl-3-methyl-N-(2-methylphenyl)-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide analogs: Compounds with similar structures but different substituents.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and functional groups, which can confer distinct biological and chemical properties compared to its analogs.
Properties
Molecular Formula |
C20H23N3O3S |
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Molecular Weight |
385.5 g/mol |
IUPAC Name |
3-methyl-N-(2-methylphenyl)-4-(2-methylpropyl)-1,1-dioxo-1λ6,2,4-benzothiadiazine-7-carboxamide |
InChI |
InChI=1S/C20H23N3O3S/c1-13(2)12-23-15(4)22-27(25,26)19-11-16(9-10-18(19)23)20(24)21-17-8-6-5-7-14(17)3/h5-11,13H,12H2,1-4H3,(H,21,24) |
InChI Key |
LKJYNXBCMMQQLV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC3=C(C=C2)N(C(=NS3(=O)=O)C)CC(C)C |
Origin of Product |
United States |
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